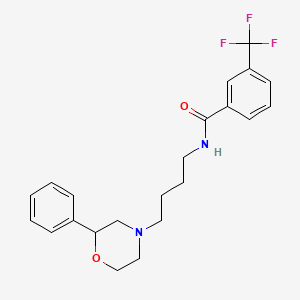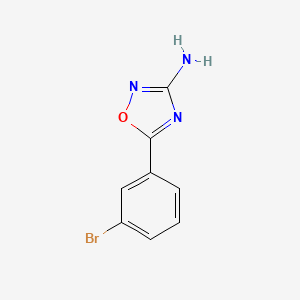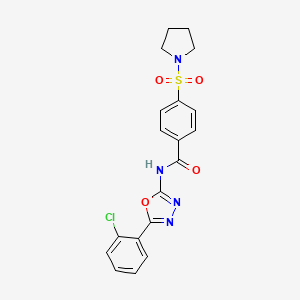![molecular formula C18H17Cl2NO3 B2789362 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794935-64-0](/img/structure/B2789362.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C18H17Cl2NO3 and a molecular weight of 377.24 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with {[1-(4-Methylphenyl)ethyl]amino}methanol to form the desired product.
Starting Materials
2,5-dichlorobenzoic acid, thionyl chloride, {[1-(4-Methylphenyl)ethyl]amino}methanol
Reaction
Step 1: React 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride., Step 2: React 2,5-dichlorobenzoyl chloride with {[1-(4-Methylphenyl)ethyl]amino}methanol to form {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate.
Mechanism Of Action
The mechanism of action of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties may be due to its ability to disrupt the cell membrane of microorganisms. Its antitumor properties may be due to its ability to induce apoptosis in cancer cells. Its potential use in the treatment of neurodegenerative disorders may be due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical And Physiological Effects
The biochemical and physiological effects of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate have been studied in various in vitro and in vivo experiments. It has been found to have cytotoxic effects on cancer cells, antimicrobial effects against various microorganisms, and inhibitory effects on acetylcholinesterase activity. It has also been found to have low toxicity in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate in lab experiments is its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties, as well as potential use in the treatment of neurodegenerative disorders. Another advantage is its low toxicity in animal models. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development and application in scientific research.
Future Directions
There are several future directions for the study of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate. One direction is to further investigate its mechanism of action in order to better understand its potential applications in various fields of scientific research. Another direction is to explore its potential use as a fluorescent probe and as a catalyst in organic synthesis. Furthermore, it may be worthwhile to investigate its potential use in combination with other compounds for the treatment of cancer and neurodegenerative disorders.
Scientific Research Applications
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been investigated for its potential use as a fluorescent probe and as a catalyst in organic synthesis.
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-9-14(19)7-8-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMGFJQAQDDWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)

![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)

![3-[[(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789285.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea](/img/structure/B2789292.png)
![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate](/img/structure/B2789294.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)


